6-Chloro-3-ethoxyquinoline
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Overview
Description
6-Chloro-3-ethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and an ethoxy group at the 3rd position on the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethoxyquinoline can be achieved through various methods. One common approach involves the condensation of 2-chloro-3-formylquinoline with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Microwave-assisted synthesis has been explored as a green and efficient approach. This method reduces reaction times and energy consumption while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of 6-amino-3-ethoxyquinoline or 6-thio-3-ethoxyquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-chloro-3-ethoxydihydroquinoline.
Scientific Research Applications
6-Chloro-3-ethoxyquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethoxyquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethoxyquinoline
- 4-Chloro-6-ethoxyquinoline
- 6-Chloro-2-methoxyquinoline
- 6-Chloro-3-methoxyquinoline
Uniqueness
6-Chloro-3-ethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
6-chloro-3-ethoxyquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-10-6-8-5-9(12)3-4-11(8)13-7-10/h3-7H,2H2,1H3 |
InChI Key |
MBKPDZPLAQVEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C=CC(=CC2=C1)Cl |
Origin of Product |
United States |
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